molecular formula C17H18N6O2 B2485738 3-methyl-6-(4-(quinoxalin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2310098-01-0

3-methyl-6-(4-(quinoxalin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2485738
CAS No.: 2310098-01-0
M. Wt: 338.371
InChI Key: LLMDQQKRXDDNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(4-(quinoxalin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

The chemical compound 3-methyl-6-(4-(quinoxalin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, and its derivatives have been studied for their synthesis methods and potential antimicrobial applications. Research by Vidule (2011) explored the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones through condensation reactions, followed by in vitro antibacterial and antifungal activity assessments. Compounds in this class showed promising antibacterial and antifungal activities against strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum, highlighting their potential as bioactive molecules with a wide range of medicinal chemistry applications due to their heterocyclic structure and biological potential (Vidule, 2011).

Green Chemistry in Synthesis

Poomathi et al. (2015) developed a green and efficient approach for the regioselective synthesis of novel pyrimidine-2,4(1H,3H)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines. This process involved the cleavage of the isatin C–N bond followed by a ring expansion reaction, utilizing environmentally friendly p-toluene sulphonic acid as a catalyst. This method stands out for its practical simplicity, high regioselectivity, and avoidance of extraction and chromatographic purification steps, making it a valuable addition to sustainable synthetic practices (Poomathi et al., 2015).

Hypoxic-Cytotoxic Agents

Ortega et al. (2000) reported the synthesis and biological evaluation of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with varied substituents, demonstrating significant hypoxic-cytotoxic activity. The study identified potent compounds among piperazine and aniline derivatives, showcasing the compound's potential in therapeutic applications, especially in targeting hypoxic tumor environments. This research opens avenues for developing new anticancer drugs based on quinoxaline derivatives (Ortega et al., 2000).

Properties

IUPAC Name

3-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-21-16(24)10-14(20-17(21)25)22-6-8-23(9-7-22)15-11-18-12-4-2-3-5-13(12)19-15/h2-5,10-11H,6-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDQQKRXDDNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.